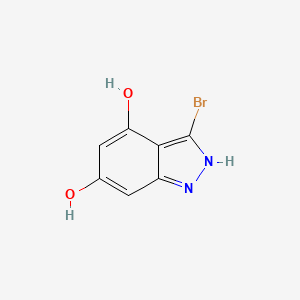

3-Bromo-4,6-dihydroxy-1H-indazole

Description

Significance of Indazole Scaffolds in Chemical Biology

The indazole core is a cornerstone in the development of modern therapeutic agents due to its versatile biological activities. nih.govmdpi.com Indazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govthieme-connect.de This has drawn significant attention from medicinal chemists, leading to the development of numerous indazole-based drugs that are either commercially available or in clinical trials. nih.govmdpi.comthieme-connect.de

One of the most significant roles of the indazole scaffold is in the design of kinase inhibitors. organic-chemistry.orgnih.gov Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The indazole structure can act as an effective "hinge-binding" fragment, interacting with the ATP-binding site of kinases to inhibit their activity. mdpi.com For example, Pazopanib (B1684535), a multi-kinase inhibitor used in cancer therapy, features an indazole core. nih.govnih.gov Similarly, other derivatives have been developed as potent and selective inhibitors for targets like JNK3, highlighting the scaffold's tunability. chemicalbook.com

Beyond kinase inhibition, indazole derivatives have been investigated for a variety of other biological applications. They have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), as agents against parasitic diseases, and for their potential in treating neurodegenerative diseases. nih.govnih.gov The ability to functionalize the indazole ring at different positions allows for the fine-tuning of the molecule's properties to achieve desired biological effects and improved pharmacokinetic profiles. sigmaaldrich.com

Overview of Substituted Indazoles in Advanced Chemical Research

The chemical diversity and biological activity of indazole-based compounds are greatly expanded by introducing various substituents onto the core structure. nih.gov The positions on both the pyrazole (B372694) and benzene (B151609) rings can be modified, leading to a vast library of derivatives with distinct properties. Common synthetic strategies involve metal-catalyzed cross-coupling reactions, cycloadditions, and functional group transformations. organic-chemistry.orgnih.gov

Bromo-substituted indazoles , for instance, are highly valuable synthetic intermediates. The bromine atom serves as a versatile handle for introducing further complexity through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. nih.govnih.govrsc.org This allows for the attachment of various aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR). For example, 3-bromo-1H-indazole can be coupled with phenylboronic acids to generate 3-phenyl-1H-indazole derivatives, which have shown promising anticandidal activity. nih.gov Similarly, 6-bromo-1H-indazole has been used as a starting material for creating novel compounds with potential antimicrobial effects. rsc.orgresearchgate.net

Hydroxy- and dihydroxy-substituted indazoles are also of significant interest. The hydroxyl groups can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Dihydroxy-indazoles, particularly those with a catechol-like arrangement (adjacent hydroxyl groups), possess unique properties. For example, 5,6-dihydroxy-1H-indazole can undergo polymerization and copolymerization with dopamine (B1211576), suggesting its potential use in developing functional materials and coatings. researchgate.net The hydroxyl groups can also influence the electronic properties and solubility of the molecule.

The combination of different substituents can lead to compounds with unique activities. For example, nitro-substituted indazoles have been studied for their inhibitory effects on nitric oxide synthase isoforms and as precursors for other functionalized indazoles. nih.govacs.org The strategic placement of fluoro, chloro, and carboxylic acid groups has also been used to modulate the physicochemical and biological properties of indazole derivatives for various applications, from anticancer agents to bacterial gyrase B inhibitors. nih.govgoogle.combldpharm.com

The following table summarizes the research applications of various substituted indazoles found in the literature:

| Substituted Indazole | Research Application/Significance |

| 3-Bromo-1H-indazole | Synthetic intermediate for coupling reactions to produce anticandidal agents. nih.gov |

| 4-Bromo-1H-indazole | Investigated for corrosion inhibition properties and as a synthetic building block. sigmaaldrich.comresearchgate.net |

| 6-Bromo-1H-indazole | Starting material for derivatives with antimicrobial and anticancer activities. rsc.orgresearchgate.net |

| 5,6-Dihydroxy-1H-indazole | Used in copolymerization with dopamine for creating functional materials. researchgate.net |

| 3-Chloro-6-nitro-1H-indazole | Precursor for derivatives with antileishmanial activity. nih.gov |

| Thiazolyl-indazoles | Developed as bacterial Gyrase B inhibitors. nih.gov |

| 1H-Indazole-3-amine Derivatives | Investigated as potential antitumor agents. mdpi.com |

This table is generated based on available research data for the listed compounds and is not exhaustive.

Research Rationale for Investigating 3-Bromo-4,6-dihydroxy-1H-indazole Derivatives

While direct research on this compound is not extensively documented in the reviewed literature, a strong rationale for its investigation can be inferred from the established chemistry of related indazole derivatives. The unique combination of substituents in this molecule—a bromine atom at the reactive 3-position and two hydroxyl groups on the benzene ring—suggests its potential as a highly versatile building block in chemical synthesis and drug discovery.

The primary research rationale would be to utilize this compound as a scaffold for creating novel, complex molecules with potential biological activity.

Orthogonal Functionalization: The bromine atom at the C3-position and the dihydroxy-phenyl moiety offer two distinct sites for chemical modification. The bromine atom is a well-established reactive handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the systematic exploration of how different groups at this position affect the molecule's properties.

Catechol-like Properties: The 4,6-dihydroxy substitution pattern imparts catechol-like characteristics to the benzene portion of the molecule. Catechols are known for their ability to chelate metal ions and their involvement in redox processes. This feature could be exploited in the design of metal-binding agents, sensors, or bio-inspired materials, similar to the application of 5,6-dihydroxy-1H-indazole in polymer chemistry. researchgate.net

Bioisosteric Replacement: The dihydroxy-indazole core could serve as a bioisostere for other catechol-containing pharmacophores, potentially offering improved metabolic stability, pharmacokinetic properties, or a different patent landscape.

Hydrogen Bonding and Target Interaction: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, which is critical for specific interactions with biological targets such as enzymes or receptors. This, combined with the diversity that can be introduced at the 3-position, provides a rich field for SAR studies.

Therefore, the investigation of this compound and its derivatives would be driven by its potential to serve as a trifunctional building block, enabling the synthesis of diverse chemical libraries for screening against various biological targets, including kinases, microbial pathogens, and other disease-related proteins.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2H-indazole-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2/c8-7-6-4(9-10-7)1-3(11)2-5(6)12/h1-2,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUBSIOUXBTALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Indazoles

General Strategies for Indazole Ring System Construction

The construction of the indazole nucleus can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. These methods often involve the formation of the critical N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

Historically, the synthesis of indazoles dates back to the work of Emil Fischer, who first prepared the parent compound in the 1880s via thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com Classical methods often rely on condensation and cyclization reactions. One such approach is the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates undergo cyclization promoted by a reducing agent like tri-n-butylphosphine to yield 2H-indazoles under mild conditions. acs.orgorganic-chemistry.org

Contemporary synthetic chemistry has introduced a host of new methodologies, many of which utilize transition metal catalysis to achieve high efficiency and functional group tolerance. nih.gov Palladium-catalyzed reactions are particularly prevalent. For instance, substituted indazoles can be prepared from 2-bromobenzaldehydes and arylhydrazines using palladium catalysts with phosphine ligands. austinpublishinggroup.com Another modern approach involves the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles. organic-chemistry.org Other advanced methods include:

C-H Activation/Amination: Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes provides a redox-neutral route to 1H-indazoles. nih.gov

Oxidative Benzannulation: Palladium-mediated oxidative benzannulation of pyrazoles with internal alkynes can construct the 1H-indazole ring system. nih.gov

Cyclization of Hydrazones: Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is another versatile method for accessing 1H-indazoles. nih.gov

The table below summarizes a selection of these contemporary methods.

| Method | Starting Materials | Catalyst/Reagent | Product Type | Ref. |

| Cadogan Reductive Cyclization | o-nitrobenzaldehydes, anilines | tri-n-butylphosphine | 2H-indazoles | acs.org |

| Three-Component Reaction | 2-bromobenzaldehydes, primary amines, sodium azide | Copper(I) oxide nanoparticles | 2H-indazoles | organic-chemistry.org |

| C-H Activation/Coupling | Imidate esters, nitrosobenzenes | Rhodium/Copper | 1H-indazoles | nih.gov |

| Cyclization of Hydrazones | o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-indazoles | nih.gov |

A significant challenge in indazole synthesis is controlling the regioselectivity, particularly the position of substitution on the nitrogen atoms (N-1 vs. N-2). beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. nih.govaustinpublishinggroup.com The choice of synthetic strategy can dictate the final regioisomeric outcome.

General approaches often involve either incorporating the N-substituent before ring closure or alkylating the pre-formed indazole ring. beilstein-journals.orgnih.gov

Pre-functionalization: Using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles is a common strategy to regioselectively synthesize 1H-indazoles. beilstein-journals.orgnih.gov

Post-functionalization (N-alkylation): The direct alkylation of an indazole ring often yields a mixture of N-1 and N-2 isomers. The outcome is highly dependent on reaction conditions such as the base, solvent, and the nature of the alkylating agent. beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide tends to favor N-1 alkylation. beilstein-journals.orgnih.gov Conversely, electron-withdrawing substituents at the C7 position, such as -NO₂ or -CO₂Me, can direct the alkylation to the N-2 position with high selectivity. beilstein-journals.orgnih.gov

Regioselectivity also applies to substitutions on the carbocyclic ring. For instance, a method for the one-step regioselective synthesis of 1-substituted indazole-3-carboxylic acids from ortho-halogenated ketones and acids has been developed using a copper-catalyzed amination followed by intramolecular dehydration. researchgate.net

Bromination Reactions on Indazole Nuclei

Direct C-H bromination is a fundamental transformation for creating valuable indazole intermediates, which can be used in subsequent cross-coupling reactions to build more complex molecules. nih.govrsc.org The regioselectivity of this electrophilic substitution is a key consideration.

The C3 position of the indazole ring is generally susceptible to electrophilic attack. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at the C3 position. chim.it This reaction can be performed in various solvents, including acetonitrile, dichloromethane, and methanol. chim.it An efficient, ultrasound-assisted protocol using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has also been developed for the specific bromination of the C3 position, often completing within 30 minutes under mild conditions. rsc.orgresearchgate.net

While C3 is a common site for bromination, other positions can be targeted depending on the substrate and reaction conditions. chim.it A direct and efficient regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using NBS in DMF at 80 °C. rsc.org This method provides key intermediates for further functionalization, such as Suzuki-Miyaura cross-coupling reactions. rsc.org In some cases, over-bromination can occur, leading to di- or tri-brominated products. For example, the bromination of 2-phenyl-2H-indazole with Br₂ can yield the desired 3-bromo product but may also produce a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles with poor selectivity. nih.govsemanticscholar.org

The electronic properties of substituents on the indazole ring play a crucial role in directing the regioselectivity of bromination. rsc.orgrsc.orgresearchgate.net

On 2H-Indazoles: In the metal-free bromination of 2-aryl-2H-indazoles, both electron-donating and electron-withdrawing groups on the N-phenyl ring are well-tolerated, leading to C3-bromination in good to excellent yields. rsc.orgresearchgate.net However, steric hindrance from meta-substituents on the phenyl ring can result in lower yields compared to para-substituents. rsc.orgresearchgate.net When substituents are on the indazole skeleton itself, electron-withdrawing groups like -F or -Cl are compatible with C3-bromination, whereas an electron-donating methoxy (B1213986) group can lead to incomplete conversion. rsc.orgresearchgate.net

On 1H-Indazoles: For 4-substituted 1H-indazoles, the nature of the substituent at C4 significantly influences bromination at C7. rsc.org Sulfonamides with electron-donating groups on the phenylsulfonyl moiety give the desired C7-bromo product along with some 5,7-dibromo byproduct. rsc.org In contrast, a strong electron-withdrawing group like -NO₂ drastically decreases the yield of the C7-monobrominated product. rsc.org Indazoles with benzamide groups at the C4 position, particularly those with electron-donating groups on the aryl ring, yield only the C7-brominated products. rsc.org

The following table illustrates the effect of substituents on the C7-bromination of 4-substituted indazoles with NBS.

| C4-Substituent | Product(s) | Yield | Ref. |

| N-(p-tolylsulfonyl)amino | 7-bromo & 5,7-dibromo | 84% & 10% | rsc.org |

| N-(p-nitrophenylsulfonyl)amino | 7-bromo & 5,7-dibromo | 17% & 21% | rsc.org |

| N-(p-methoxybenzoyl)amino | 7-bromo only | Good | rsc.org |

Recent advancements have focused on developing more environmentally friendly and efficient bromination methods.

Metal-Free Conditions: A significant development is the metal-free, regioselective mono- and poly-halogenation of 2H-indazoles. nih.govrsc.org This approach uses reagents like NBS or NCS in environmentally friendly solvents such as ethanol (B145695) or water. nih.govrsc.org By carefully tuning the reaction conditions (e.g., reagent equivalents, temperature), it is possible to achieve selective synthesis of mono-halogenated products or proceed to di-halogenated (including hetero-halogenated) and even tri-halogenated indazoles. nih.govrsc.org This method is praised for its mild conditions, simple execution, and short reaction times. nih.govrsc.org The proposed mechanism for this transformation involves a radical pathway. nih.gov

Photoredox Catalysis: While not yet widely reported specifically for the direct C-H bromination of the indazole nucleus itself, photoredox catalysis represents a powerful modern tool for various organic transformations, including brominations. acs.orgnih.govbris.ac.uk This methodology uses light to excite a photocatalyst, which can then facilitate single-electron transfer processes to generate reactive intermediates under exceptionally mild conditions. acs.org For example, visible-light photoredox catalysis has been employed for the decarboxylative bromination of N-hydroxyphthalimide-activated carboxylic acids using simple inorganic salts like lithium bromide as the bromine source. nih.govbris.ac.uk Such transition-metal-free photoredox systems offer a promising avenue for future developments in the selective functionalization of heterocyclic systems like indazoles. nih.gov

Hydroxylation and Dihydroxylation Strategies for Indazoles

The introduction of hydroxyl groups onto the indazole core is a key transformation for creating derivatives with diverse chemical properties and potential applications. These strategies can range from direct oxidation of the indazole ring to multi-step syntheses starting from appropriately substituted precursors.

Introduction of Hydroxyl Groups onto the Indazole Core

The synthesis of hydroxylated indazoles often relies on building the indazole ring from precursors that already contain the hydroxyl functionality, typically in a protected form such as a methoxy group. Direct hydroxylation of the indazole aromatic ring is less common due to challenges in controlling regioselectivity and the potential for over-oxidation. A prevalent strategy involves the use of methoxy-substituted phenylhydrazines or related starting materials which are cyclized to form the corresponding methoxy-indazoles. Subsequent deprotection, commonly achieved through treatment with reagents like boron tribromide (BBr₃), yields the desired hydroxylated indazoles. researchgate.net This demethylation step is a robust and widely used method for converting aryl methyl ethers to phenols.

Approaches to Dihydroxyindazole Derivatives (e.g., 5,6-Dihydroxy-1H-indazole analogs)

The synthesis of dihydroxyindazoles is exemplified by the preparation of compounds like 5,6-dihydroxy-1H-indazole (DHI). One documented synthetic route begins with 4,5-dimethoxy-2-nitrobenzaldehyde. The general steps of this approach can be adapted to generate various dihydroxyindazole analogs and are summarized below:

Nitration/Functional Group Manipulation : Starting with a dimethoxy-substituted benzene derivative, functional groups are introduced to facilitate indazole ring formation. For example, nitration of a substituted toluene followed by oxidation can yield a nitrobenzaldehyde.

Cyclization : The precursor, such as a substituted o-nitrobenzaldehyde, is cyclized. A common method involves reductive cyclization using hydrazine (B178648) monohydrate, which forms the pyrazole portion of the indazole ring. researchgate.net

Demethylation : The final step is the cleavage of the methyl ether protecting groups to reveal the hydroxyl moieties. Boron tribromide in a solvent like dichloromethane is highly effective for this transformation, yielding the dihydroxyindazole product. researchgate.net

This precursor-based approach allows for precise control over the position of the hydroxyl groups on the indazole core.

Synthetic Routes towards 3-Bromo-4,6-dihydroxy-1H-indazole and Related Analogs

Proposed Reaction Pathways for Target Compound Synthesis

A logical approach to synthesizing this compound would involve a multi-step sequence starting from a commercially available or readily synthesized precursor. The proposed route leverages bromination, indazole formation, and deprotection.

Proposed Synthetic Pathway

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2,4-Dimethoxy-1-methyl-5-nitrobenzene |

| 2 | Oxidation | KMnO₄ or CrO₃ | 2,4-Dimethoxy-5-nitrobenzaldehyde |

| 3 | Reductive Cyclization | Hydrazine (N₂H₄) | 4,6-Dimethoxy-1H-indazole |

| 4 | Bromination | Bromine (Br₂), in DMF or Acetic Acid | 3-Bromo-4,6-dimethoxy-1H-indazole |

| 5 | Demethylation | Boron Tribromide (BBr₃), in CH₂Cl₂ | This compound |

This pathway ensures the correct placement of the substituents. The bromination is proposed to occur at the 3-position, which is known to be reactive in indazoles. For instance, 5-nitro-1H-indazole can be selectively brominated at the C3 position using bromine in DMF. google.com

Precursor Chemistry and Intermediate Derivatization

The key precursor for the proposed synthesis is a disubstituted benzene derivative, such as 1,3-dimethoxybenzene. The chemistry revolves around introducing the necessary functional groups to build the indazole ring.

Starting Material : A suitable starting material would be 3,5-dimethoxytoluene. Nitration of this precursor would likely be directed by the activating methoxy and methyl groups.

Intermediate 1 (2,4-Dimethoxy-5-nitrobenzaldehyde) : The methyl group of the nitrated toluene derivative must be oxidized to an aldehyde. This is a standard transformation that enables the subsequent cyclization with hydrazine to form the indazole ring.

Intermediate 2 (4,6-Dimethoxy-1H-indazole) : This intermediate is formed via cyclization. The electron-donating methoxy groups at positions 4 and 6 activate the indazole ring system, influencing the regioselectivity of the subsequent bromination step.

Intermediate 3 (3-Bromo-4,6-dimethoxy-1H-indazole) : The C3 position of the indazole ring is susceptible to electrophilic substitution. The bromination of 4,6-dimethoxy-1H-indazole is expected to yield the 3-bromo derivative. This intermediate, with its protected hydroxyl groups, is stable and can be purified before the final deprotection step.

Functional Group Interconversions and Derivatization

The chemical reactivity of this compound is dictated by its three functional groups: the secondary amine of the pyrazole ring (N-H), the two phenolic hydroxyl groups (-OH), and the aryl bromide (-Br). Each of these sites offers opportunities for further chemical modification.

Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Hydroxyl (-OH) | Etherification | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy-indazole derivative |

| Hydroxyl (-OH) | Esterification | Acyl chlorides (e.g., Acetyl chloride), Base | Acyl-protected dihydroxyindazole |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-4,6-dihydroxy-1H-indazole |

| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-4,6-dihydroxy-1H-indazole |

| Indazole N-H | N-Alkylation | Alkyl halide, Base | 1-Alkyl-3-bromo-4,6-dihydroxy-1H-indazole |

| Indazole N-H | N-Arylation | Aryl halide, Cu or Pd catalyst, Base | 1-Aryl-3-bromo-4,6-dihydroxy-1H-indazole |

The hydroxyl groups can be readily converted into ethers or esters, which can serve as protecting groups or modulate the compound's physicochemical properties. solubilityofthings.com The bromine atom at the C3 position is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, would allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively. These transformations are fundamental in medicinal chemistry for creating libraries of related compounds. nih.gov Furthermore, the indazole nitrogen can undergo alkylation or arylation to produce N-substituted derivatives, adding another dimension for structural modification. organic-chemistry.org

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research available for the chemical compound “this compound.” The search included scholarly articles, academic papers, and patents.

Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline focusing solely on this specific compound. The required sections on "Modifications of Halogen and Hydroxyl Groups on Indazole Scaffolds" and "Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)" necessitate detailed research findings, synthetic protocols, and reaction data that are not present in the available scientific literature for this compound.

To fulfill the user's request with the required level of detail and scientific accuracy, specific data on the reactivity and transformations of this particular molecule would be necessary. Information on related but distinct indazole compounds cannot be used as a substitute, as this would violate the explicit instruction to focus solely on the requested compound.

Computational and Theoretical Investigations of 3 Bromo 4,6 Dihydroxy 1h Indazole and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromo-4,6-dihydroxy-1H-indazole at the molecular level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of indazole derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and to compute various electronic descriptors. nih.govresearchgate.net

For this compound, DFT studies would elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.netdntb.gov.ua The presence of electron-donating hydroxyl groups and the electron-withdrawing bromine atom on the indazole core would significantly influence these orbital energies. DFT calculations can also determine other key quantum chemical parameters that describe the molecule's reactivity, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT (Note: The following values are illustrative, based on typical DFT results for substituted indazoles and related heterocyclic compounds. Specific values for this compound would require dedicated computation.)

| Parameter | Symbol | Typical Value Range for Substituted Indazoles | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 eV | Represents electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 eV | Represents electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 4.5 eV | Indicates chemical reactivity and stability dntb.gov.ua |

| Chemical Hardness | η | 1.5 to 2.25 eV | Measures resistance to change in electron distribution researchgate.net |

| Electrophilicity Index | ω | > 2.0 eV | Describes the ability to act as an electrophile researchgate.netnih.gov |

| Dipole Moment | µ | 2.0 to 5.0 D | Indicates overall polarity of the molecule |

Beyond DFT, other computational methods are used to study the energetic profiles of chemical processes. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, offering high accuracy at a significant computational cost. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are valuable for calculating precise reaction energies and activation barriers. nih.gov For instance, ab initio molecular dynamics can be used to compute free energy profiles for processes like proton transfer, which is crucial in understanding tautomerism. researchgate.net

Semiempirical methods, such as PM3, offer a faster, albeit less accurate, alternative by incorporating some experimentally derived parameters into the calculations. researchgate.net These methods are particularly useful for screening large numbers of molecules or for studying very large systems where ab initio or DFT calculations would be prohibitively expensive. They can provide good qualitative trends for properties like heats of formation and energetic barriers for tautomerism. researchgate.net

Tautomeric Equilibria and Stability Analyses

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. The relative stability of these tautomers is a key aspect of their chemistry.

For the parent indazole molecule, computational studies have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov High-level calculations indicate an energy difference of approximately 15-20 kJ·mol⁻¹ in favor of the 1H form. nih.gov This preference is a general feature for many indazole derivatives. Therefore, it is expected that for 3-Bromo-4,6-dihydroxy-indazole, the 1H-tautomer, where the N-H bond is at the 1-position, will be the predominant form in the gas phase and in non-polar solvents. Experimental characterization, such as through NMR spectroscopy, combined with theoretical GIAO calculations of chemical shifts, can confirm the dominant tautomeric form in solution. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Predictions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov

In an MEP map of this compound, distinct regions of positive and negative potential would be visible.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be localized on the oxygen atoms of the hydroxyl groups and on the nitrogen atom at the 2-position of the indazole ring. nih.gov

Positive Potential (Blue): These regions are electron-poor and are sites for nucleophilic attack. The most positive potential would be found around the acidic hydrogen atoms of the two hydroxyl groups and the N-H proton. nih.gov

Neutral Potential (Green): Indicates regions of nonpolar character, typically the carbon backbone of the benzene (B151609) ring. nih.gov

The MEP map provides a clear, visual prediction of the molecule's reactivity. For example, it would show that the hydroxyl protons are the most likely sites for deprotonation in a basic medium, while the oxygen and N2 atoms are potential sites for coordination to metal ions or for electrophilic attack. nih.gov

Structural Characterization and Spectroscopic Analysis for Research Elucidation

The precise characterization of this compound relies on a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of individual atoms, X-ray crystallography provides a definitive map of the solid-state structure, and vibrational spectroscopy identifies the key functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for determining the molecular structure of indazole derivatives in solution. nih.gov The analysis of ¹H and ¹³C NMR spectra, enhanced by two-dimensional (2D) techniques, allows for the unambiguous assignment of nearly all atoms in the structure.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzene ring, the N-H proton of the pyrazole ring, and the hydroxyl protons. The aromatic region would feature two signals corresponding to the H-5 and H-7 protons. Due to the strong electron-donating effect of the hydroxyl groups at positions 4 and 6, these protons would likely appear at a higher field (lower ppm) compared to unsubstituted indazole. chemicalbook.com The N-H proton typically appears as a broad singlet at a high chemical shift (e.g., >10 ppm in DMSO-d₆), while the phenolic O-H protons would also be observable as exchangeable signals. researchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the fused ring system would resonate in the aromatic region (approx. 100-150 ppm). libretexts.org The C-3 carbon, bonded to bromine, would be shifted downfield. Conversely, the carbons bearing the hydroxyl groups (C-4 and C-6) would experience a significant downfield shift due to the electronegativity of the oxygen atoms. Quaternary carbons, such as C-3, C-3a, C-4, C-6, and C-7a, would typically show weaker signals.

2D NMR: To definitively assign these signals, 2D NMR experiments are crucial. Correlated Spectroscopy (COSY) would establish the coupling relationships between adjacent protons (H-5 and H-7, if any coupling exists), while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for identifying the quaternary carbons by showing correlations between protons and carbons over two to three bonds. beilstein-journals.org

Multinuclear NMR: Given the tautomeric nature of the 1H-indazole ring, ¹⁵N NMR spectroscopy could provide critical insight. nih.gov The chemical shifts of the nitrogen atoms (N-1 and N-2) are highly sensitive to their chemical environment and can help confirm the predominant tautomer in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on substituent effects on related indazole and aromatic systems. Actual values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H-1 (N-H) | > 10.0 | - | Broad signal, chemical shift is solvent dependent. |

| C-3 | - | ~120-130 | Shift influenced by bromine attachment. |

| C-3a | - | ~125-135 | Quaternary carbon. |

| C-4 | - | ~150-160 | Deshielded by hydroxyl group. |

| 4-OH | Variable | - | Broad, exchangeable proton. |

| H-5 | ~6.5-7.0 | ~100-110 | Shielded by two adjacent -OH groups. |

| C-5 | ~100-110 | - | Correlates with H-5 in HSQC. |

| C-6 | - | ~150-160 | Deshielded by hydroxyl group. |

| 6-OH | Variable | - | Broad, exchangeable proton. |

| H-7 | ~7.0-7.5 | ~115-125 | Less shielded than H-5. |

| C-7 | ~115-125 | - | Correlates with H-7 in HSQC. |

| C-7a | - | ~140-150 | Quaternary carbon. |

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique would unambiguously confirm the connectivity and substitution pattern of this compound, and more importantly, reveal its three-dimensional arrangement and intermolecular interactions. mdpi.commdpi.com

A key feature expected in the crystal structure is an extensive network of hydrogen bonds. nih.gov The N-H group of the indazole ring and the two phenolic hydroxyl groups can all act as hydrogen bond donors, while the nitrogen atoms and hydroxyl oxygens can act as acceptors. uci.edu These interactions would play a critical role in defining the crystal packing, influencing the molecule's physical properties.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system. Data from related heterocyclic structures show that parameters such as the crystal system, space group, and unit cell dimensions are fundamental outputs of this analysis. mdpi.commdpi.comresearchgate.net

Table 2: Data Obtainable from X-ray Crystallographic Analysis of this compound

| Parameter | Description | Significance |

| Crystal System | The crystal family (e.g., monoclinic, triclinic). | Describes the basic symmetry of the unit cell. mdpi.com |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules in the unit cell. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. | Provides the fundamental lattice parameters. researchgate.net |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br). | Confirms atomic connectivity and bond orders. |

| Bond Angles (°) | The angles between adjacent bonds. | Defines the local geometry around each atom. |

| Torsion Angles (°) | The dihedral angles between planes of atoms. | Describes the conformation and planarity of the ring system. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···O, O-H···N, O-H···O interactions. | Elucidates the packing forces and supramolecular structure. nih.govscispace.com |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. orgchemboulder.com For this compound, the spectra would be dominated by absorptions corresponding to the O-H, N-H, C-H, C=C, C-O, and C-Br bonds.

The IR spectrum is expected to show a very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of hydrogen-bonded O-H stretching vibrations from the two hydroxyl groups. uci.edu The N-H stretch of the indazole ring would also appear in this region, likely around 3300 cm⁻¹. Aromatic C-H stretching vibrations typically result in weaker bands just above 3000 cm⁻¹. orgchemboulder.com

The "fingerprint region" below 1650 cm⁻¹ contains a wealth of structural information. Aromatic C=C ring stretching vibrations are expected to produce several bands in the 1620-1450 cm⁻¹ range. libretexts.org A strong absorption corresponding to the phenolic C-O stretching vibration should be present around 1200-1300 cm⁻¹. The C-Br stretching vibration would appear at a much lower frequency, typically in the 650-500 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations are typically strong, with a particularly intense ring stretching band around 1600 cm⁻¹. researchgate.netnih.gov This makes Raman spectroscopy an excellent tool for analyzing the skeletal structure of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Phenolic) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad | Weak |

| N-H (Indazole) | Stretching | ~3300 | Medium, Broad | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak | Medium |

| C=C (Aromatic) | Ring Stretching | 1620 - 1450 | Medium-Strong | Strong |

| O-H (Phenolic) | In-plane Bending | 1410 - 1310 | Medium | Weak |

| C-O (Phenolic) | Stretching | 1260 - 1180 | Strong | Medium |

| C-Br | Stretching | 650 - 500 | Medium-Strong | Medium |

Mechanistic Insights into Biological Activities of Brominated Dihydroxyindazoles

Anticancer and Antitumor Research

Indazole derivatives are a well-established class of heterocyclic compounds with significant potential in anticancer research. nih.gov The introduction of a bromine atom and hydroxyl groups to the indazole scaffold can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, which in turn can influence its interaction with biological targets.

Investigation of Cellular Pathway Modulation (e.g., PLK4, Pim Kinases, Bcl2, p53/MDM2)

While direct studies on 3-Bromo-4,6-dihydroxy-1H-indazole are not extensively documented, the indazole core is a common scaffold in the design of inhibitors for various protein kinases and signaling pathways crucial for cancer cell proliferation and survival.

Polo-like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a validated target in cancer therapy. researchgate.net Overexpression of PLK4 is observed in several cancers. nih.gov Indazole-based compounds have been developed as potent PLK4 inhibitors. researchgate.netnih.gov For instance, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones have been identified as novel antiproliferative agents that inhibit PLK4. researchgate.net The brominated dihydroxy-indazole structure could potentially interact with the ATP-binding pocket of PLK4, a common mechanism for kinase inhibitors.

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes involved in cell cycle progression, survival, and apoptosis. nih.gov They are considered attractive targets for cancer therapy. nih.gov Novel 3-(pyrazin-2-yl)-1H-indazoles have been discovered as potent pan-Pim kinase inhibitors. nih.gov The specific substitution pattern of this compound may confer selectivity and potency towards one or more Pim kinase isoforms.

Bcl2 Family Proteins: The Bcl2 family of proteins are key regulators of apoptosis. The anti-apoptotic members, such as Bcl2 itself, are often overexpressed in cancer cells, promoting their survival. While direct evidence for this compound is lacking, the indazole scaffold is present in compounds designed to modulate Bcl2 family protein interactions.

p53/MDM2 Interaction: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein. nih.gov Inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy in tumors with wild-type p53. nih.govbldpharm.com Although no direct studies link this compound to this pathway, the development of small molecule inhibitors of the p53-MDM2 interaction often involves heterocyclic scaffolds. nih.govmdpi.com

Molecular Interactions with Protein Targets (e.g., DNA gyrase, HIF-1a)

DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. nih.gov Some indazole derivatives have been investigated for their ability to inhibit this enzyme. nih.gov The proposed mechanism often involves binding to the enzyme-DNA complex, potentially at a site distinct from that of quinolone antibiotics. nih.gov The bromine and dihydroxy substitutions on the indazole ring of this compound could influence its binding affinity and inhibitory activity against DNA gyrase.

Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor angiogenesis and metastasis. Inhibition of HIF-1α is a promising anticancer strategy. researchgate.net While there is no direct evidence for this compound, other heterocyclic compounds, including those with an indazole-like structure, have been identified as HIF-1α inhibitors. researchgate.net

Anti-inflammatory Response Modulation

Inflammation is a complex biological response that, when chronic, can contribute to various diseases, including cancer. Certain indazole derivatives have demonstrated anti-inflammatory properties.

Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-2 selectivity)

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are validated targets for anti-inflammatory drugs. rsc.org A number of indazole-containing compounds have been investigated as COX-2 inhibitors. nih.gov The selectivity for COX-2 over the constitutive COX-1 isoform is a critical factor in reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound, including the bromine and hydroxyl groups, could contribute to its binding affinity and selectivity for the active site of COX-2.

Receptor Binding and Signaling Pathway Analysis

The anti-inflammatory effects of compounds can also be mediated through interactions with various receptors and modulation of downstream signaling pathways. While specific studies on this compound are not available, indazole derivatives can potentially interact with receptors involved in inflammatory signaling, such as cytokine receptors or G-protein coupled receptors, leading to the modulation of intracellular signaling cascades like the NF-κB or MAPK pathways.

Antimicrobial and Antifungal Mechanisms

The indazole scaffold is present in a number of compounds with reported antimicrobial and antifungal activities. nih.gov The proposed mechanisms of action are varied and depend on the specific substitutions on the indazole ring. As mentioned previously, inhibition of essential bacterial enzymes like DNA gyrase is one potential mechanism. nih.gov For antifungal activity, potential mechanisms could involve the disruption of fungal cell membrane integrity or inhibition of key enzymes in fungal metabolic pathways. The bromine atom in this compound may enhance its antimicrobial properties, as halogenated compounds often exhibit increased biological activity.

Inhibition of Microbial Growth and Virulence Factors

Derivatives of 3-bromo-1H-indazole have demonstrated notable antibacterial properties. Specifically, compounds incorporating a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and an indole (B1671886) substructure have shown efficacy against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov The minimal inhibition concentrations (MICs) for these compounds were found to be lower than those of conventional antibiotics such as vancomycin (B549263) and ciprofloxacin. nih.gov This suggests a mechanism of action that differs from that of common antibiotics, which could be crucial in overcoming existing resistance mechanisms. nih.gov The broad-spectrum bioactivity of 6-bromo-1H-indazole derivatives extends to both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Interference with Bacterial Cell Wall Synthesis or DNA Replication

While the precise mechanisms for many indazole derivatives are still under investigation, it is hypothesized that, like other indazole compounds, 6-bromo-1H-indazole may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis or DNA replication. researchgate.net The bacterial cell wall, a critical structure for maintaining cell shape and integrity, is synthesized through a series of enzymatic reactions involving penicillin-binding proteins (PBPs). nih.gov Inhibition of these enzymes disrupts the formation of the peptidoglycan layer, leading to cell lysis. youtube.com DNA replication in bacteria is a complex process involving numerous proteins, including DNA polymerase and DNA primase, which are responsible for synthesizing new DNA strands. nih.govyoutube.com Interference with any of these key steps can halt bacterial proliferation.

Antiviral Properties (e.g., HIV Integrase and Capsid Inhibition, HIV protease inhibitors)

The antiviral potential of indazole derivatives has been a significant area of research, particularly in the context of the human immunodeficiency virus (HIV). nih.gov HIV integrase, an enzyme essential for the integration of viral DNA into the host cell's genome, is a key target for antiviral drugs. nih.gov The absence of a functional equivalent in human cells makes it an attractive target for minimizing off-target effects. nih.gov While specific studies on this compound are limited, the broader class of indazole and related heterocyclic compounds has shown promise as HIV integrase inhibitors. nih.govnih.gov

HIV protease is another critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. nih.govbldpharm.com Inhibition of this enzyme prevents the formation of infectious viral particles. nih.gov Although a wide array of protease inhibitors have been developed, the development of resistance necessitates the search for new chemical scaffolds. nih.gov The potential of brominated dihydroxyindazoles as HIV protease inhibitors remains an area for further exploration.

Table 1: Investigated Antiviral Mechanisms of Indazole Derivatives

| Viral Target | Mechanism of Inhibition | Key Molecular Interactions |

|---|---|---|

| HIV Integrase | Prevents the integration of viral DNA into the host genome by blocking the enzyme's active site. nih.gov | Chelating with metal ions in the active site, disrupting the catalytic process. nih.gov |

| HIV Protease | Inhibits the cleavage of viral polyproteins, preventing the maturation of new virions. nih.gov | Binding to the active site of the protease, blocking substrate access. nih.gov |

Other Emerging Biological Activities and Therapeutic Potential

Beyond their antimicrobial and antiviral properties, brominated dihydroxyindazoles and related compounds have been investigated for a variety of other biological activities, suggesting a broad therapeutic potential.

The inhibition of nitric oxide synthase (NOS) is a significant area of interest for therapeutic intervention in various conditions, including inflammation and neurodegenerative diseases. While direct studies on this compound are not extensively documented in the provided results, the general class of indazole derivatives has been explored for this activity.

The modulation of Rho-kinase and the dopaminergic system represents another avenue for the therapeutic application of indazole-based compounds. These pathways are implicated in a range of physiological processes, and their dysregulation is associated with various disorders. Further research is needed to specifically elucidate the effects of this compound on these systems.

Several classes of heterocyclic compounds, including those with structures related to indazoles, have been evaluated for their anticonvulsant properties. nih.govnih.govfrontiersin.org For instance, certain 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues have demonstrated significant activity in preclinical models of seizures. researchgate.net The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability. nih.govfrontiersin.org

Table 2: Other Investigated Biological Activities

| Biological Target/Activity | Potential Therapeutic Application |

|---|---|

| Nitric Oxide Synthase Inhibition | Inflammation, Neurodegenerative Diseases |

| Rho-kinase and Dopaminergic System Modulation | Various physiological and pathological processes |

| Anticonvulsant Activity | Seizure Disorders, Epilepsy |

Antidiabetic Activity

No published research specifically investigating the antidiabetic activity of this compound could be located. While studies on other brominated compounds and indazole derivatives show potential for antidiabetic effects through mechanisms like α-glucosidase inhibition, specific mechanistic insights for this compound are not available in the current scientific literature. nih.govnih.govnih.gov

Antioxidant Properties

There is currently no available research detailing the antioxidant properties of this compound. General studies on bromophenols and other indazole-containing compounds have explored their capacity for radical scavenging and reducing oxidative stress. nih.govresearchgate.net However, without specific studies on this compound, no detailed findings or data tables on its antioxidant potential can be presented.

Advanced Applications and Material Science Potential

Exploration as Chemical Probes for Biological Systems

The indazole nucleus is a pharmacologically important scaffold, forming the core of numerous synthetic compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.govnih.gov Consequently, indazole derivatives have garnered considerable attention in medicinal chemistry and drug discovery. nih.gov Many are developed as inhibitors for various enzymes and as ligands for receptors, playing a crucial role in understanding disease mechanisms and developing targeted therapies. nih.govchemimpex.com

While direct research focusing on 3-Bromo-4,6-dihydroxy-1H-indazole as a chemical probe is not extensively documented, the functional potential of its structural relatives is well-established. For instance, the related compound 6-Bromo-1H-indazole-3-carbaldehyde serves as a versatile building block for synthesizing fluorescent probes, which are essential tools in biological imaging and diagnostics. chemimpex.com The inherent biological activity of the indazole core, combined with the reactive handles provided by the bromo and dihydroxy functional groups, suggests that this compound holds significant promise for the development of novel chemical probes for investigating complex biological systems.

Integration into Functional Materials

The versatility of the indazole scaffold is also being harnessed in the field of materials science for the creation of novel functional materials.

A significant area of research involves the integration of indazole derivatives into polymers, particularly through copolymerization with dopamine (B1211576) to create analogs of polydopamine (PDA). rsc.orgkisti.re.kr Research on 5,6-Dihydroxy-1H-indazole (DHI), a close structural analog to this compound, demonstrates a powerful strategy for developing new functional materials. rsc.orgresearchgate.net

Inspired by the chemistry of mussel adhesion, DHI can undergo self-polymerization and can be compatibly copolymerized with dopamine under the same reaction conditions. rsc.orgkisti.re.kr This process allows for the creation of copolymer coatings with varying molar ratios of DHI to dopamine. rsc.org The incorporation of the DHI moiety into the PDA structure yields materials with enhanced properties. For example, the pyrazole (B372694) ring of the indazole provides an additional coordination site that improves the material's ability to bind with metal ions. kisti.re.kr Copolymers with a 1:3 ratio of DHI to dopamine have been shown to form structurally stable polymer coatings and capsules. kisti.re.kr This approach represents a promising avenue for fabricating advanced cargo carriers for biomedical applications. rsc.org

Table 1: Research Findings on the Copolymerization of 5,6-Dihydroxy-1H-indazole (DHI) with Dopamine

| Research Focus | Key Findings | Reference |

| Polymerization Capability | 5,6-Dihydroxy-1H-indazole (DHI) can self-polymerize and copolymerize with dopamine using mussel-inspired chemistry. | rsc.orgresearchgate.net |

| Copolymer Properties | The resulting copolymers have enhanced colloidal stability and additional coordinating functionality from the pyrazole moieties. | kisti.re.kr |

| Structural Stability | A 1:3 copolymer ratio of DHI to dopamine results in a structurally stable polymer coating. | kisti.re.kr |

| Potential Applications | The copolymers can be fabricated into capsules for use as cargo carriers in biomedical applications that involve transition metals. | rsc.orgkisti.re.kr |

While specific studies on the application of this compound in optoelectronics and battery technologies are limited, the broader class of indazole derivatives shows significant potential in these areas. The tunable electronic and optical properties of these compounds make them attractive candidates for advanced materials. chemimpex.com

Indazole derivatives have been successfully modified to create donor-acceptor (D-A) type chromophores, which exhibit tunable emission properties and positive solvatochromic emission, characteristics desirable for optoelectronic applications. consensus.app Furthermore, indole (B1671886) and indazole derivatives have been investigated as fluorescent materials for multi-stimuli response systems. rsc.org The use of indazole compounds in Organic Light-Emitting Diode (OLED) devices has also been reported, highlighting their relevance in the development of next-generation displays and lighting. researchgate.net The ability to functionalize the indazole core allows for the fine-tuning of its electronic properties, suggesting that derivatives like this compound could be engineered for specific roles in organic semiconductors, sensors, or photovoltaic cells. chemimpex.comresearchgate.net

Role in Corrosion Inhibition Research

A substantial body of research demonstrates the efficacy of indazole derivatives as corrosion inhibitors for various metals in acidic environments. mdpi.comnih.gov The mechanism of inhibition typically involves the adsorption of the indazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comacs.org

Numerous studies on different indazole derivatives have reported high inhibition efficiencies. For example, 5-aminoindazole (B92378) (AIA) and 5-nitroindazole (B105863) (NIA) have proven to be excellent corrosion inhibitors for carbon steel in hydrochloric acid. mdpi.com Similarly, derivatives such as 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole have demonstrated remarkable protection for C38 steel, with efficiencies reaching over 96%. researchgate.net The potential of bromo-substituted indazoles is supported by theoretical studies on compounds like 4-bromo-1H-indazole. researchgate.net The presence of heteroatoms (nitrogen) and the aromatic system in the indazole ring facilitates strong adsorption onto metal surfaces. The hydroxyl and bromo substituents on the this compound ring could further enhance this adsorption and contribute to its effectiveness as a corrosion inhibitor.

Table 2: Corrosion Inhibition Efficiency of Various Indazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 5-aminoindazole (AIA) | Carbon Steel | 1 M HCl | >90% (at 2 mM) | mdpi.com |

| 5-nitroindazole (NIA) | Carbon Steel | 1 M HCl | >90% (at 2 mM) | mdpi.com |

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49% (at 10⁻³ M) | researchgate.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 94.73% (at 10⁻³ M) | researchgate.net |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04% | nih.govacs.org |

| Methyl 1H-indazole-5-carboxylate (MIC) | Copper | H₂SO₄ | High | nih.govacs.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of indazole derivatives is a cornerstone of medicinal chemistry, yet traditional methods often involve costly metal catalysts like palladium and harsh reaction conditions. researchgate.net The future development of synthetic routes for 3-Bromo-4,6-dihydroxy-1H-indazole will likely prioritize green chemistry principles to enhance sustainability, reduce waste, and improve economic feasibility. researchgate.netrsc.org

Recent advancements in the synthesis of the broader indazole class have highlighted several promising sustainable methodologies. benthamdirect.combohrium.com These include the use of transition-metal and acid-base catalysts to boost efficiency and selectivity. bohrium.com Environmentally friendly approaches gaining traction involve:

Catalyst Innovation : Research is moving towards replacing expensive and hazardous metal catalysts. researchgate.net This includes using more abundant and less toxic metals like copper or developing metal-free pathways. researchgate.netacs.org Novel catalytic systems, such as nano zirconia, have been used for the eco-friendly synthesis of related heterocyclic compounds like imidazoles. google.com Agro-waste and natural materials, like lemon peel powder, are also being explored as efficient, green, and natural catalysts, sometimes in conjunction with ultrasound irradiation to accelerate reactions. benthamdirect.comresearchgate.net

Green Solvents and Conditions : The use of greener solvents, such as polyethylene (B3416737) glycol (PEG-400) or ionic liquids, is a key area of development. acs.orgjocpr.com These can serve as the solvent, co-solvent, and even catalyst, under milder reaction conditions than previous methods. jocpr.com Furthermore, solvent-free reactions, often facilitated by microwave irradiation, offer a highly efficient and environmentally friendly alternative, drastically reducing reaction times and simplifying product purification. researchgate.net

Photocatalysis : Visible-light-promoted reactions represent a significant advance in green synthesis. rsc.org For instance, the deoxygenative cyclization of o-carbonyl azobenzene (B91143) to form 2H-indazoles has been achieved without metals or hydrogen sources, showcasing a novel and efficient mechanism. rsc.org This type of photocatalytic strategy could be adapted for the construction of the 1H-indazole core.

Future work on this compound would involve adapting these green methodologies. A potential sustainable route might involve a two-step synthesis using an arylhydrazone intermediate while eliminating costly palladium catalysts in favor of a simpler, metal-free ipso substitution. researchgate.net

Advanced Structural-Activity Relationship (SAR) Studies for Target-Specific Agents

The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs. nih.govrsc.org Advanced Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by elucidating how its specific substitution pattern influences biological activity.

SAR studies on various indazole derivatives reveal that substituents at the C3, C4, and C6 positions are critical for target binding and inhibitory activity. nih.gov

C3 Position : The bromo-substituent at the C3 position is a key feature. In other indazole series, aryl groups at this position have been shown to be crucial for inhibitory activities. nih.gov The nature of the group at C3 can significantly impact potency, as seen in studies of 3-substituted 1H-indazoles as IDO1 enzyme inhibitors. nih.gov

C4 and C6 Positions : The dihydroxy-substituents at the C4 and C6 positions are equally important. SAR analyses have demonstrated that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in the inhibition of enzymes like IDO1. nih.gov For example, in a series of 1H-indazole derivatives, a compound with a 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol structure showed potent IDO1 inhibitory activity. nih.gov Similarly, studies on 3,6-disubstituted indazoles as hepcidin (B1576463) production inhibitors underscore the importance of modifications at the C6 position. nih.gov

The combination of a halogen at C3 and hydroxyl groups at C4 and C6 in this compound suggests a potential for strong and specific interactions within biological targets, possibly through hydrogen bonding from the hydroxyls and halogen bonding from the bromine. Future SAR studies would involve synthesizing analogs with variations at these positions to map the interaction landscape and optimize for target-specific agents, such as protein kinase inhibitors. nih.gov

Table 1: Influence of Substitutions on Indazole Activity from SAR Studies

| Position | Substituent Type | Observed Effect on Biological Activity | Example Target Class | Citation |

|---|---|---|---|---|

| C3 | Aryl Groups | Crucial for inhibitory activity. | Kinases | nih.gov |

| C3 | Carbohydrazide Moiety | Played a crucial role in strong inhibitory activity. | IDO1 Enzyme | nih.gov |

| C4 & C6 | Various Substituents | Played a crucial role in inhibitory activity. | IDO1 Enzyme | nih.gov |

| C6 | Aryl Groups | Crucial for inhibitory activity. | Kinases | nih.gov |

| N1 | Ethylpiperazine Group | Important for enzyme inhibitory and cellular activity. | FGFR1 Kinase | nih.gov |

In Silico Drug Design and Lead Optimization based on Theoretical Models

Computational methods are indispensable tools for accelerating drug discovery by predicting how a molecule like this compound will interact with biological targets. researchgate.net In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations allow for the rational design and optimization of lead compounds. researchgate.netnih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target. For other indazole derivatives, docking studies have successfully identified key interactions. For instance, docking of 1H-indazole analogs into the active site of the Cyclooxygenase-2 (COX-2) enzyme revealed significant binding energies, with difluorophenyl-substituted compounds showing strong interactions. researchgate.net Similarly, docking has been used to rationalize the binding of indazole inhibitors to targets like Leishmania trypanothione (B104310) reductase and fibroblast growth factor receptor 1 (FGFR1). nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time, assessing its stability. nih.gov For a complex between an indazole derivative and trypanothione reductase, MD simulations showed the complex remained in good equilibrium, confirming the stability of the binding predicted by docking. nih.gov

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate electronic properties (e.g., HOMO-LUMO energy gap) that correlate with a molecule's reactivity and potential as an inhibitor. researchgate.net

For this compound, in silico models would be employed to screen virtual libraries of potential biological targets. Once a primary target is identified, docking and MD simulations can elucidate the precise binding mode, highlighting the roles of the bromine and hydroxyl groups. This theoretical understanding would guide the synthesis of new derivatives with enhanced potency and selectivity, a process known as structure-guided drug design. nih.gov

Exploration of Synergistic Effects with Existing Therapeutic Modalities

A significant future direction for the therapeutic application of this compound lies in exploring its potential synergistic effects with existing drugs. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy, overcome drug resistance, and reduce toxicity.

Indazole derivatives are well-known as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov For example, pazopanib (B1684535) is an indazole-based tyrosine kinase inhibitor used to treat renal cell carcinoma. nih.gov Compounds like this compound, if found to be a kinase inhibitor, could be rationally combined with other therapeutic modalities:

Combination with Chemotherapy : A kinase inhibitor could sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents, potentially allowing for lower, less toxic doses of the chemo-drug.

Combination with Immunotherapy : Some kinase pathways are involved in immune regulation. Inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target for some indazoles, are being developed to reactivate anticancer immune responses. nih.gov Combining a compound like this compound with an immune checkpoint inhibitor could lead to a more robust and durable anti-tumor response.

Dual-Target Inhibition : The compound itself, or a derivative, might be optimized to inhibit multiple targets simultaneously, a strategy that can be more effective than inhibiting a single pathway.

Future research would involve preclinical in vitro and in vivo studies, screening this compound in combination with a panel of approved therapeutic agents against various disease models, such as different cancer cell lines, to identify synergistic interactions. rsc.org

Unexplored Biological Targets and Phenotypic Screening

While the indazole scaffold is well-explored for certain target classes like kinases, a vast landscape of potential biological targets remains uncharted. nih.govnih.gov Future research should aim to identify novel applications for this compound by exploring its effects on unexplored targets and through unbiased phenotypic screening.

Indazoles have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antileishmanial effects, suggesting they interact with a diverse range of proteins. researchgate.netnih.gov A key future direction is to identify novel targets outside the well-trodden path of kinases. For example, researchers have successfully developed indazole derivatives as inhibitors against the unexplored key bacterial target glutamate (B1630785) racemase, which is involved in peptidoglycan synthesis, opening a new avenue for antibacterial drug development. researchgate.net

Phenotypic screening offers a powerful, hypothesis-free approach to drug discovery. Instead of testing a compound against a specific, predetermined target, this method involves screening it across a range of cell-based assays that measure complex cellular phenotypes (e.g., cell morphology, proliferation, apoptosis). This can uncover unexpected biological activities and mechanism of action. A compound like this compound could be put through high-content phenotypic screens to identify novel therapeutic areas where it may be effective. Any "hits" from these screens would then be followed by target deconvolution studies to identify the specific molecular target responsible for the observed phenotype, potentially linking the indazole scaffold to new biological pathways and therapeutic opportunities.

Q & A

Q. Advanced

- Re-examine Experimental Conditions : Ensure reactions are moisture-free and intermediates are purified to avoid byproducts .

- Alternative Techniques : Use X-ray crystallography (with SHELXL refinement) to resolve ambiguities in NMR assignments, especially for tautomeric forms or hydrogen-bonding networks .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values, adjusting solvent and tautomer models .

What spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near bromine) and hydroxyl groups via deuterium exchange .

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

- UV-Vis : Monitor conjugation effects from substituents .

What strategies optimize the yield and purity of this compound in multi-step syntheses?

Q. Advanced

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for bromination to enhance reactivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .

How can X-ray crystallography and SHELX software aid in structural analysis of this compound?

Q. Advanced

- Data Collection : High-resolution X-ray diffraction data can resolve tautomerism or hydrogen-bonding patterns.

- SHELXL Refinement : Use anisotropic displacement parameters for bromine and oxygen atoms; apply twin refinement for challenging crystals .

- Validation : Cross-check with PLATON or Mercury for symmetry and hydrogen-bonding analysis .

What in vitro assays are suitable for assessing the biological activity of this compound derivatives?

Q. Advanced

- Enzyme Inhibition : α-Glucosidase assays to evaluate antidiabetic potential (IC₅₀ determination) .

- Antioxidant Activity : DPPH radical scavenging assays to measure free radical neutralization .

- Cytotoxicity Screening : MTT assays against cancer cell lines, with structure-activity relationship (SAR) analysis for substituent effects .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic

- Storage : Dry, inert atmosphere (argon/glovebox) to prevent oxidation; amber vials to avoid photodegradation .

- Temperature : –20°C for long-term stability; room temperature for short-term use with desiccants .

How can researchers design experiments to study substituent effects on biological activity?

Q. Advanced

- Systematic Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 4, 6, or 7 to modulate electronic effects .

- Biological Testing : Compare IC₅₀ values across derivatives to identify key pharmacophores .

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., α-glucosidase) .

How should researchers address discrepancies in melting points across synthesized batches?

Q. Advanced

- Purity Analysis : Recheck via HPLC or TLC; impurities (e.g., unreacted precursors) can depress melting points .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms .

- Recrystallization Optimization : Test solvent mixtures (e.g., methanol/water) to isolate pure polymorphs .

What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.